molecular formula C56H98O35 B030544 2,6-Di-O-methyl-beta-cyclodextrin CAS No. 51166-71-3

2,6-Di-O-methyl-beta-cyclodextrin

Cat. No. B030544
CAS RN: 51166-71-3
M. Wt: 1331.4 g/mol
InChI Key: QGKBSGBYSPTPKJ-UZMKXNTCSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Di-O-methyl-beta-cyclodextrin involves specific chemical modifications to the beta-cyclodextrin molecule. Techniques such as regioselective modification have been developed to achieve the methylation of the hydroxyl groups at the 2 and 6 positions of the glucose subunits in the cyclodextrin ring. This modification enhances the compound's solubility and modifies its interaction capabilities with various substances (De-Qi Yuan et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,6-Di-O-methyl-beta-cyclodextrin has been elucidated through techniques like NMR and X-ray crystallography. These studies reveal the impact of methylation on the cyclodextrin's structure, particularly how it affects the conformation and flexibility of the molecule. The structural characterization underscores the molecule's ability to form inclusion complexes with various guest molecules, influenced by the steric and electronic properties imparted by the methylation (J. J. Stezowski et al., 2001).

Chemical Reactions and Properties

2,6-Di-O-methyl-beta-cyclodextrin participates in various chemical reactions, highlighting its role as a versatile reagent and catalyst in organic synthesis. Its modified hydrophobic cavity can host different organic molecules, facilitating reactions within its confined space. This capability is particularly useful in promoting selective reactions and enhancing reaction rates through molecular recognition mechanisms (Bijeta Mitra et al., 2021).

Physical Properties Analysis

The physical properties of 2,6-Di-O-methyl-beta-cyclodextrin, such as solubility, melting point, and thermal stability, are significantly influenced by its methylation. These properties are crucial for its practical applications, as they determine the compound's behavior in various environments and its compatibility with different substances. The enhanced solubility in both water and organic solvents is a key feature that distinguishes it from the parent cyclodextrin (É. Fenyvesi et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,6-Di-O-methyl-beta-cyclodextrin, including its reactivity and stability under different conditions, are critical for its use in chemical research and industrial processes. Its ability to form stable inclusion complexes with a wide range of molecules makes it an invaluable tool for enhancing the solubility, stability, and bioavailability of various compounds. The modified chemical structure contributes to its unique interaction capabilities, allowing for selective and efficient binding to target molecules (Ren-Qi Wang et al., 2008).

Scientific Research Applications

  • Pharmaceutical Applications :

    • It improves the dissolution and release characteristics of drugs like flurbiprofen in various dosage forms, making it particularly useful for enhancing pharmaceutical properties (Uekama et al., 1985).
    • It's effective in enhancing nasal drug delivery, especially methylated derivatives, likely by interacting with nasal epithelial membranes and opening tight junctions (Marttin et al., 1998).
    • Tri-O-methyl-beta-cyclodextrin serves as the best stereoselective additive for the enantiomeric resolution of 2-arylpropionic acid non-steroidal anti-inflammatory drugs in capillary electrophoresis (Fanali & Aturki, 1995).
    • It enhances the solubility and availability of water-soluble and water-insoluble pharmacological agents by acting as a molecular host (2020).
    • Cyclodextrin inclusion complexes with riluzole significantly improve its water solubility and dissolution rate, broadening pharmaceutical applications without increasing hepatotoxicity (Wang et al., 2015).
  • Environmental Applications :

    • Randomly methylated beta-cyclodextrin significantly enhances the bioremediation and detoxification of transformer oil-contaminated soils by increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).
  • Analytical Chemistry Applications :

    • It effectively separates enantiomers of chiral carboxylic acid esters and epoxides, with applications in plant hormones, insect juvenile hormones, and non-steroidal anti-inflammatory drugs (König & Gehrcke, 1993).
    • Cyclodextrin selectors are used in capillary electrophoresis and isotachophoresis to resolve model isomeric compounds, showing improved enantioselectivity and separation efficiency (Snopek et al., 1991).
  • Biomedical Research :

    • It's used for manipulating cellular cholesterol content, allowing for net enrichment or depletion of cholesterol in tissue culture cells (Christian et al., 1997).
    • 2,6-di-O-methyl-beta-cyclodextrin induces apoptosis through cholesterol depletion in cell membranes (Motoyama et al., 2009).

Future Directions

Heptakis (2,6-di- O -methyl)-β-cyclodextrin can be utilized to increase the dissolution and bioavailability of weakly water-soluble pharmaceutical compounds . This suggests potential future directions in the field of pharmaceuticals.

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKBSGBYSPTPKJ-UZMKXNTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311203
Record name Di-O-methyl-β-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-O-methyl-beta-cyclodextrin

CAS RN

51166-71-3
Record name Di-O-methyl-β-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51166-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptakis(2,6-O-dimethyl)beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-O-methyl-β-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
237
Citations
Y Lee, HJ Park, D Jang - BULLETIN-KOREAN CHEMICAL …, 2006 - pdf.lookchemmall.com
Cyclodextrins have attracted long-standing interests in the field of artificial catalysts. 1-3 Their cone-shaped cages consist of α, D-glucose subunits and possess nonpolar cavities with …
Number of citations: 3 pdf.lookchemmall.com
K Bethanis, E Christoforides, F Tsorteki… - Journal of Inclusion …, 2018 - Springer
The crystal structures of the inclusion compounds of α-naphthaleneacetic acid molecule (NAA) in heptakis(2,6-di-O-methyl)-β-Cyclodextrin (DM-β-CD) and heptakis(2,3,6-tri-O-methyl)-β-…
Number of citations: 11 link.springer.com
PL Meo, F D'Anna, S Riela, M Gruttadauria… - Journal of Inclusion …, 2011 - Springer
The binding constants for the inclusion complexes formed between heptakis-(2,6-di-O-methyl)-β-cyclodextrin (MβCD) and mono-(3,6-anhydro)-β-cyclodextrin (AβCD) with a set of …
Number of citations: 11 link.springer.com
GA El-Gendy, MA El-Gendy - Eur. J. Pharm. Biopharm., 1993 - hero.epa.gov
IPA COPYRIGHT: ASHP The inclusion complexation of glutethimide with heptakis-(2, 6-di-O-methyl)-beta-cyclodextrin (dimethyl-beta-cyclodextrin) in an effort to improve the dissolution …
Number of citations: 9 hero.epa.gov
M Umemura, H Ueda, K Tomono… - Drug design and …, 1990 - europepmc.org
The complex-forming abilities of 2, 6-di-O-ethyl-beta-cyclodextrin (DE-beta-CD), and its effect on the release of nitroglycerin (TNG) from formulations of the compound, were studied and …
Number of citations: 21 europepmc.org
M Kikuchi, K Uekama - Yakugaku Zasshi, 1988 - hero.epa.gov
IPA COPYRIGHT: ASHP Inclusion complexes of 1-hexylcarbamoyl-5-fluorouracil (carmofur; I) in beta-cyclodextrin, heptakis-(2, 6-di-O-methyl)-beta-cyclodextrin (dimethyl-beta-…
Number of citations: 10 hero.epa.gov
MG Abd El-Mohsen, HA Mohamed - 1991 - hero.epa.gov
IPA COPYRIGHT: ASHP The inclusion complex of amobarbital with dimethyl-beta-cyclodextrin (heptakis (2, 6-di-o-methyl)-beta-cyclodextrin) in aqueous solution and in the solid phase …
Number of citations: 0 hero.epa.gov
SI Saleh, AA Rahman, AE Aboutaleb… - Journal de pharmacie …, 1993 - europepmc.org
Nitrazepam was found to form an inclusion complex with heptakis; 2, 6 di-O-methyl-beta-cyclodextrin (DM-beta-CD) in solution. The phase solubility diagram was found to be AL type …
Number of citations: 8 europepmc.org
CA Ventura, D Paolino, S Pedotti, V Pistarà… - Journal of drug …, 2003 - europepmc.org
Biphenylylacetic acid (BPAA) was linked to the free hydroxyl group of 2, 6-di-O-methyl-beta-Cyclodextrin (DM-beta-CyD) through an ester linkage to obtain the site specific release of the …
Number of citations: 9 europepmc.org
J Pitha, L Szente - Life Sciences, 1983 - Elsevier
A synthetic derivative of beta-cyclodextrin in which all 2, 6 hydroxy groups were converted to methoxy groups (dimethyl-BCD), considerably accelerated the dissolution and increased …
Number of citations: 54 www.sciencedirect.com

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